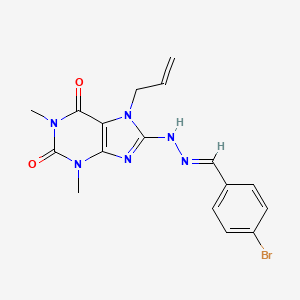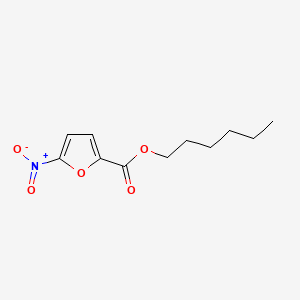![molecular formula C21H10F9N3OS2 B12042895 N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide CAS No. 330643-81-7](/img/structure/B12042895.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluorométhyl)phényl]-2-{[3-cyano-6-(2-thiényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}acétamide est un composé organique complexe caractérisé par la présence de multiples groupes trifluorométhyles, un groupe cyano et un groupe thiényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[3,5-Bis(trifluorométhyl)phényl]-2-{[3-cyano-6-(2-thiényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}acétamide implique généralement plusieurs étapes, y compris la formation de composés intermédiaires. Le processus peut commencer par la préparation de la 3,5-bis(trifluorométhyl)aniline, suivie de sa réaction avec des réactifs appropriés pour introduire les groupes cyano et thiényle. L'étape finale implique la formation de la liaison acétamide dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté optimale. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et la possibilité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
N-[3,5-Bis(trifluorométhyl)phényl]-2-{[3-cyano-6-(2-thiényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.
Substitution : Les groupes trifluorométhyles peuvent participer aux réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium aluminium et les nucléophiles comme le méthylate de sodium. Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
N-[3,5-Bis(trifluorométhyl)phényl]-2-{[3-cyano-6-(2-thiényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}acétamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat potentiel pour l'étude des interactions avec les macromolécules biologiques.
Industrie : Utilisé dans le développement de matériaux avancés présentant des propriétés spécifiques, telles qu'une grande stabilité thermique et une résistance à la dégradation chimique.
Mécanisme d'action
Le mécanisme d'action de N-[3,5-Bis(trifluorométhyl)phényl]-2-{[3-cyano-6-(2-thiényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires et des voies métaboliques. Le composé peut se lier à des protéines ou des enzymes spécifiques, modifiant leur activité et conduisant à divers effets biologiques. La présence de groupes trifluorométhyles peut améliorer la lipophilie du composé, facilitant son interaction avec les membranes cellulaires et les cibles intracellulaires.
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Composés similaires
3,3′-5,5′-Tétraisopropyldiphénol (Dipropofol) : Un composé présentant des caractéristiques structurales similaires mais des groupes fonctionnels différents.
Disilanes : Composés organosiliciés ayant des propriétés électroniques uniques.
Unicité
N-[3,5-Bis(trifluorométhyl)phényl]-2-{[3-cyano-6-(2-thiényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}acétamide se distingue par sa combinaison de groupes trifluorométhyles, cyano et thiényle, qui confèrent des propriétés chimiques et physiques uniques. Ces caractéristiques en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
330643-81-7 |
|---|---|
Formule moléculaire |
C21H10F9N3OS2 |
Poids moléculaire |
555.4 g/mol |
Nom IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H10F9N3OS2/c22-19(23,24)10-4-11(20(25,26)27)6-12(5-10)32-17(34)9-36-18-13(8-31)14(21(28,29)30)7-15(33-18)16-2-1-3-35-16/h1-7H,9H2,(H,32,34) |
Clé InChI |
BPKYDISWELDUFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)

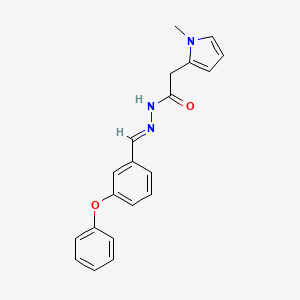

![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)

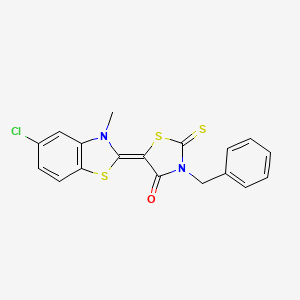


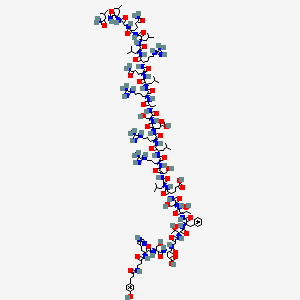
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
